molecular formula C13H12F3N B14866219 2,2,2-Trifluoro-1-(2-methyl-naphthalen-1-YL)-ethylamine

2,2,2-Trifluoro-1-(2-methyl-naphthalen-1-YL)-ethylamine

Cat. No.: B14866219
M. Wt: 239.24 g/mol
InChI Key: WCNOGBMHTUXNJH-UHFFFAOYSA-N
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Description

®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1-naphthaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 2-methyl-1-naphthaldehyde with trifluoroacetaldehyde under basic conditions to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The naphthalene moiety provides a rigid structure that can fit into specific binding sites, modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE: The enantiomer of the compound with similar properties but different biological activity.

    2,2,2-TRIFLUORO-1-(NAPHTHALEN-1-YL)-ETHYLAMINE: Lacks the methyl group, resulting in different reactivity and binding properties.

    2,2,2-TRIFLUORO-1-(2-METHYL-PHENYL)-ETHYLAMINE: Contains a phenyl group instead of a naphthalene moiety, affecting its chemical and biological properties.

Uniqueness

®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE is unique due to the combination of the trifluoromethyl group and the naphthalene moiety, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the naphthalene moiety provides a rigid and planar structure that can interact specifically with target proteins.

Properties

Molecular Formula

C13H12F3N

Molecular Weight

239.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanamine

InChI

InChI=1S/C13H12F3N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7,12H,17H2,1H3

InChI Key

WCNOGBMHTUXNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(C(F)(F)F)N

Origin of Product

United States

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